methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The benzofuran derivative is then reacted with 4-nitrobenzoic acid to form the corresponding amide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Tosylation: The amide is subsequently tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base
Major Products
Reduction of Nitro Group: Amino derivative
Hydrolysis of Ester: Carboxylic acid derivative
Substitution of Tosyl Group: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The tosyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-(4-nitrobenzamido)benzofuran-3-carboxylate: Lacks the tosyl group, which may affect its solubility and biological activity.
Methyl 2-methyl-5-(N-tosylbenzamido)benzofuran-3-carboxylate: Lacks the nitro group, potentially reducing its reactivity and bioactivity.
Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate:
Uniqueness
The combination of the nitro group, tosyl group, and benzofuran core in this compound imparts unique chemical properties, such as enhanced reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-15-4-11-20(12-5-15)36(32,33)26(24(28)17-6-8-18(9-7-17)27(30)31)19-10-13-22-21(14-19)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJEBDPZGWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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